

Quantum Chemical Calculations for N-Boryl Compounds: A Technical Guide

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Compound of Interest

Compound Name: *N*-(Diethylboryl)benzamide

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Introduction

N-boryl compounds, molecules containing a nitrogen-boron (N-B) bond, have emerged as versatile intermediates and building blocks in organic synthesis and medicinal chemistry. Their unique electronic properties, arising from the interplay between the Lewis acidic boron center and the Lewis basic nitrogen atom, govern their reactivity and potential applications.

Understanding the structure, bonding, and reactivity of these compounds at a molecular level is crucial for the rational design of novel synthetic methodologies and therapeutic agents.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate electronic structure and predicting the behavior of N-boryl compounds. This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of N-boryl compounds, focusing on computational methodologies, data interpretation, and correlation with experimental findings.

Computational Methodologies

The accurate theoretical description of N-boryl compounds relies on the selection of appropriate quantum chemical methods and basis sets. Density Functional Theory (DFT) has proven to be a robust and computationally efficient method for studying these systems.

Commonly employed DFT functionals for calculations on N-boryl compounds include:

- B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost.
- M06-2X: A high-nonlocality functional that is well-suited for main-group thermochemistry and kinetics.^[1]
- ω B97X-D: A range-separated hybrid functional with dispersion corrections, which is beneficial for studying systems with non-covalent interactions.^[2]
- BP86: A generalized gradient approximation (GGA) functional that is often used for geometry optimizations and frequency calculations.

The choice of basis set is also critical for obtaining reliable results. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are frequently used for geometry optimizations and frequency calculations. For more accurate energy calculations, correlation-consistent basis sets, such as cc-pVTZ, are often employed.^[1]

A typical computational workflow for studying N-boryl compounds is illustrated in the diagram below.

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References

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